2,4,6-Trifluorotoluene

Description

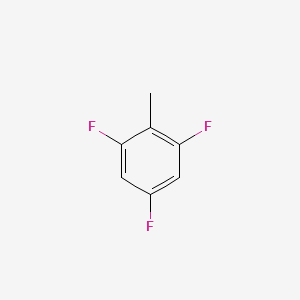

2,4,6-Trifluorotoluene (CAS: 79348-71-3) is a fluorinated aromatic compound with the molecular formula C₇H₅F₃. Its structure consists of a toluene backbone (methylbenzene) substituted with three fluorine atoms at the 2-, 4-, and 6-positions of the benzene ring (Figure 1). Key physicochemical properties include:

- Density: 1.234 g/cm³

- Boiling Point: 106°C at 760 mmHg

- Vapor Pressure: 33.5 mmHg at 25°C

- Molecular Weight: 146.11 g/mol.

The compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. For example, its derivative, 2,4,6-trifluorobenzyl bromide, is a key intermediate in nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCVONJWZPKKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000417 | |

| Record name | 1,3,5-Trifluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79348-71-3, 93343-11-4 | |

| Record name | 1,3,5-Trifluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2,4,6-Trifluorotoluene (C7H5F3) is an organic compound with a wide array of applications in scientific research, organic synthesis, and industrial processes . It is a colorless liquid that is used as a specialty solvent and as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals .

Scientific Research Applications

2,4,6-Trifluorotoluene is employed in scientific research as a solvent in organic chemistry. Its trifluoromethyl group imparts distinct chemical stability and reactivity, making it valuable in specialized applications where other solvents or intermediates may not be suitable.

As a Solvent

2,4,6-Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, as it has a higher boiling point (~103 °C) than dichloromethane (~40 °C) . It is also useful as a solvent in mild Lewis-acid catalyzed reactions, such as Friedel-Crafts preparations .

| Property | 2,4,6-Trifluorotoluene | Dichloromethane |

|---|---|---|

| Boiling Point | ~103 °C | ~40 °C |

| Dielectric Constant | 9.18 | 9.04 |

| Dipole Moment (D) | 2.86 | 1.89 |

As a Synthetic Intermediate

2,4,6-Trifluorotoluene is also valuable as a synthetic intermediate . For example, 3-aminobenzotrifluoride, a derivative of trifluorotoluene, is the precursor to the herbicide fluometuron . Flumetramide, a skeletal muscle relaxant, is also prepared from trifluorotoluene .

Industrial Production

Industrially, 2,4,6-Trifluorotoluene is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .

Other Information

Comparison with Similar Compounds

Structural Isomers: 3,4,5-Trifluorotoluene and 2,4,5-Trifluorotoluene

2,4,6-Trifluorotoluene differs from its isomers in fluorine substitution patterns, which significantly influence reactivity and applications:

Reactivity Differences :

α,α,α-Trifluorotoluene (Benzotrifluoride, C₆H₅CF₃)

This compound features a trifluoromethyl (-CF₃) group instead of fluorine atoms on the aromatic ring:

Key Differences :

- Electrochemical Behavior : α,α,α-Trifluorotoluene undergoes protonation at fluorine atoms, leading to HF elimination, while 2,4,6-Trifluorotoluene’s ring fluorines participate in electrophilic substitution.

- Catalytic Reactions : In rhodium-catalyzed alkenylation, α,α,α-Trifluorotoluene reacts slower than toluene due to steric and electronic effects, whereas 2,4,6-Trifluorotoluene’s reactivity depends on ring activation.

Tetrafluorotoluene (2,3,5,6-Tetrafluoro-4-methylbenzene)

Tetrafluorotoluene (CAS: N/A) has four fluorine atoms on the benzene ring and a methyl group:

Stability : The additional fluorine in tetrafluorotoluene increases electron deficiency, making it more reactive toward nucleophilic agents compared to 2,4,6-Trifluorotoluene.

Hexafluorobenzene (C₆F₆)

Hexafluorobenzene is a fully fluorinated aromatic compound with distinct properties:

Applications : Hexafluorobenzene’s symmetry makes it ideal as an NMR reference, while 2,4,6-Trifluorotoluene’s hydrophobicity suits environmental persistence studies.

Preparation Methods

Copper-Catalyzed Trifluoromethylation

This method involves coupling aromatic halides with trifluoromethyl iodide (CF₃I) using a copper catalyst. For example, bromobenzene reacts with CF₃I in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 80–100°C to yield 2,4,6-trifluorotoluene. Key advantages include mild conditions and compatibility with sensitive functional groups. However, CF₃I’s toxicity and cost limit large-scale use.

Reaction Conditions

Halogen Exchange with Potassium Fluoride (KF)

Fluorination of polychlorinated precursors using anhydrous KF in polar aprotic solvents (e.g., sulfolane) at 130–160°C provides a selective route. For instance, pentachlorobenzonitrile reacts with KF to form 3,5-dichloro-2,4,6-trifluorophenylnitrile, which undergoes catalytic hydrogenation to yield 2,4,6-trifluorotoluene.

Data Table: Halogen Exchange Parameters

Industrial Production

Gas-Phase Fluorination of Benzotrichloride

Benzotrichloride (C₆H₅CCl₃) reacts with hydrogen fluoride (HF) in a gas-phase reactor at 250–600°C under atmospheric pressure. Chlorine (Cl₂) is added as a catalyst to enhance conversion rates.

Reaction Mechanism

-

Chlorination : Cl₂ generates Cl· radicals, initiating chain reactions.

-

Fluorination : HF substitutes Cl atoms via radical intermediates.

-

Byproduct Removal : HCl is scrubbed, and crude product is distilled.

Industrial Process Parameters

Liquid-Phase Fluorination

Benzotrichloride and HF react in a pressurized (20–40 kg/cm²) liquid-phase reactor at 100°C. While safer than gas-phase methods, prolonged reaction times (7–170 hours) and corrosion-resistant equipment (e.g., Hastelloy C) are required.

Case Study :

-

Feedstock : p-Chlorobenzotrichloride

-

Product : p-Chloro-2,4,6-trifluorotoluene

Alternative Methods

Friedel-Crafts Alkylation

A 2023 advancement uses triethylsilane and a silylium carborane catalyst to alkylate toluene with CF₃I at 160°C. This method avoids harsh acids and achieves 64% yield.

Advantages :

Reductive Dechlorination

Polychlorinated precursors (e.g., 4-bromo-2,6-difluorobenzotrichloride) undergo stepwise fluorination and dehalogenation. For example, phosphorus chloride (PCl₃) and phenylphosphonyl dichloride mediate chlorination, followed by HF fluorination.

Typical Workflow :

-

Chlorination : 4-Bromo-2,6-difluorobenzoic acid → 4-Bromo-2,6-difluorobenzotrichloride (90–105°C, 9 hours).

Comparative Analysis of Methods

Data Table: Method Comparison

| Method | Scale | Temperature (°C) | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Copper-Catalyzed | Lab | 80–100 | 60–75 | CF₃I toxicity |

| Gas-Phase Fluorination | Industrial | 250–600 | 90–97 | Corrosion, Cl₂ handling |

| Halogen Exchange | Lab/Plant | 130–160 | 50–65 | Long reaction times |

| Friedel-Crafts | Lab | 160 | 64 | Catalyst cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.